3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound 3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (hereafter referred to as the target compound) is a pyrrolidine derivative featuring a tert-butyl ester at the 1-position and a complex substituent at the 3-position. This substituent comprises an ethyl-amino group linked to an (S)-2-amino-3-methyl-butyryl moiety, a branched amino acid residue. The tert-butyl ester serves as a protective group, enhancing stability during synthetic processes .
Pyrrolidine-based compounds are frequently explored in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as nicotinic acetylcholine receptors (nAChRs) .
Properties
IUPAC Name |
tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-7-19(14(20)13(17)11(2)3)12-8-9-18(10-12)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKZLCOLIOWBP-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound with potential therapeutic applications due to its structural characteristics and biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.46 g/mol
- CAS Number : 1354027-23-8
The structural features include a pyrrolidine ring, a tert-butyl ester group, and an amino acid derivative, specifically (S)-2-amino-3-methyl-butyric acid, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Key mechanisms include:
- Neurotransmitter Modulation : The compound may enhance the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Neuroprotective Effects
A study investigated the neuroprotective properties of the compound using a model of oxidative stress induced by amyloid-beta. Results indicated significant reductions in neuronal cell death compared to control groups, suggesting its potential utility in Alzheimer's disease therapy.
Anticonvulsant Activity
In a picrotoxin-induced convulsion model, the compound demonstrated significant anticonvulsant effects, reducing seizure duration and frequency. This finding positions it as a candidate for further development in epilepsy treatment.
Antiproliferative Activity
Research evaluating the cytotoxic effects of the compound on various cancer cell lines revealed that it inhibited cell proliferation significantly, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Scientific Research Applications
Chemical Properties and Structure
The compound is classified as an amino acid derivative with a molecular formula of and a molecular weight of approximately 327.46 g/mol. Its structure includes a pyrrolidine ring and functional groups that enhance its biological activity and pharmacokinetic properties due to the presence of a tert-butyl ester group, which increases lipophilicity.
Pharmaceutical Applications
- Drug Development : The unique structural features of this compound make it a promising candidate for drug design. Its ability to interact with biological macromolecules positions it as a potential scaffold for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For instance, compounds with similar structures have demonstrated the ability to modulate oxidative stress, which is crucial in cancer biology .
- Neuroprotective Effects : Research indicates that this compound may influence neurotransmitter systems, potentially providing protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. Its interactions with neurotransmitter receptors could lead to innovative treatments for cognitive decline .
Biochemical Research
- Enzyme Interactions : The compound can serve as a tool in biochemical research to study enzyme interactions and metabolic pathways. Its amino and carboxylic acid functionalities suggest roles in various enzymatic reactions, contributing to our understanding of metabolic processes.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, protecting cells from oxidative stress. This property could be harnessed in nutraceutical applications aimed at enhancing cellular defenses against oxidative damage.
Case Studies and Empirical Evidence
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Compounds structurally related to this pyrrolidine derivative exhibited significant antioxidant properties, suggesting potential applications in dietary supplements aimed at enhancing health through oxidative stress reduction. |
| Cancer Cell Proliferation | In vitro studies indicated that modifications in the side chains of similar compounds could significantly alter their effectiveness in inhibiting cancer cell growth, highlighting the importance of structural optimization in drug design. |
| Neuroprotection | Experimental models demonstrated that certain derivatives could modulate neurotransmitter levels, providing insights into their potential use in treating neurodegenerative diseases. |
Comparison with Similar Compounds
The target compound is compared below with structural analogs, focusing on substituent variations, physicochemical properties, and synthetic routes.
Variations in the Amino Acid Substituent
Piperidine Analog: (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester
- Structure : Replaces pyrrolidine with a piperidine ring (6-membered vs. 5-membered).
- Molecular Formula : C₁₅H₂₉N₃O₃ (vs. target compound’s estimated C₁₆H₂₉N₃O₃).
- Synthesis : Likely involves similar amide coupling steps but with piperidine intermediates.
Cyclopropyl-Substituted Analog: 3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structure: Cyclopropyl-amino group replaces ethyl-amino.
- Impact : Cyclopropyl’s rigidity may enhance metabolic stability or steric hindrance, influencing receptor interactions .
Variations in the Pyrrolidine Substituent
Heteroaromatic Substituents
Example 1 : (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Example 2: (R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Structure: Thiophene-carbonyl group introduces sulfur-based electronegativity. Impact: May improve lipid solubility or modulate electronic properties for kinase inhibition .
Example 3 : 3-(Pyridine-2-sulfinylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Isoxazolyl Derivatives ()
Physicochemical Comparison
*Estimated based on structural analysis.
Preparation Methods
Protection of the Pyrrolidine Nitrogen
The synthesis begins with the protection of the pyrrolidine ring’s secondary amine to prevent undesired side reactions during subsequent steps. tert-Butyloxycarbonyl (Boc) is the preferred protecting group due to its stability under basic and nucleophilic conditions. The reaction employs di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), achieving near-quantitative yields.
Introduction of the Ethyl-Amino Side Chain
The ethyl-amino moiety is introduced via nucleophilic substitution or reductive amination. A optimized protocol involves reacting Boc-protected pyrrolidine with ethylamine hydrochloride in the presence of triethylamine (TEA) and sodium cyanoborohydride (NaBH₃CN) in methanol. This step requires rigorous pH control (pH 6–7) to maximize regioselectivity.
Coupling of (S)-2-Amino-3-methyl-butyryl Group
The stereospecific incorporation of the (S)-2-amino-3-methyl-butyryl unit is critical for biological activity. Steglich esterification or carbodiimide-mediated coupling (e.g., EDCl/HOBt) is employed. Source reports a 94% yield using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.
tert-Butyl Ester Formation
The final step involves esterification of the carboxylic acid with tert-butanol under acidic conditions. Trifluoroacetic acid (TFA) catalysis in DCM at 0°C ensures minimal racemization.
Optimization Strategies
Catalytic Systems for Coupling Reactions
Comparative studies highlight EDCl/HOBt as superior to DCC/DMAP in minimizing epimerization. EDCl’s water-soluble byproducts simplify purification, whereas DCC necessitates additional filtration steps.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but may compromise stereochemical integrity. DCM at 25°C balances reactivity and selectivity, whereas DMF accelerates racemization above 30°C.
Analytical Validation
Chromatographic Purity Assessment
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms >99% purity. Retention times are calibrated against synthetic standards.
Structural Confirmation via NMR
¹H NMR (400 MHz, CDCl₃) key peaks:
Industrial-Scale Production
Continuous flow reactors replace batch processes for large-scale synthesis, improving heat transfer and reducing reaction times. A pilot study achieved 92% yield with a residence time of 30 minutes, compared to 24 hours in batch.
Q & A
Q. How to reconcile conflicting CAS registry numbers or molecular weights across databases?
- Cross-validate data using PubChem , SciFinder , and manufacturer COAs (Certificate of Analysis). Discrepancies may arise from isomeric variations or salt forms. For example, tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate has CAS 1158758-67-8 in PubChem but differs from vendor-specific listings .
Q. Why do different synthetic routes for analogous compounds report divergent bioactivity profiles?
- Subtle structural modifications (e.g., tert-butyl vs. benzyl esters) alter pharmacokinetics. Comparative molecular docking studies or SAR analyses (Structure-Activity Relationships) can elucidate critical functional groups .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
